1-(2-Oxopropylamino)propan-2-one
Description
1-(2-Oxopropylamino)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 2-oxopropylamino group. The compound’s reactivity and applications are influenced by the oxopropylamino group, which may confer unique physicochemical properties, such as hydrogen-bonding capacity and metabolic stability, compared to other propan-2-one derivatives.
Properties
IUPAC Name |
1-(2-oxopropylamino)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(8)3-7-4-6(2)9/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECXIBBXMHHSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-Oxopropylamino)propan-2-one with structurally related propan-2-one derivatives, highlighting differences in substituents, synthesis routes, yields, and applications:
Structural and Functional Differences
- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl in 1-(3-chlorophenyl)-1-(methylamino)propan-2-one): Enhance stability and bioactivity but may increase toxicity . Hydroxy/Phenolic Groups (e.g., 3a in ): Improve solubility and enable conjugation reactions, critical for antimicrobial activity . Heterocyclic Groups (e.g., furyl in 1-(2-Furanyl)-2-propanone): Contribute to flavor profiles but limit pharmaceutical utility .
- Synthetic Routes: Microwave-assisted synthesis (e.g., 3a) improves reaction efficiency and yield compared to traditional methods . Palladium-catalyzed domino reactions enable regioselective arylations, essential for constructing complex NPS derivatives .
Pharmacological and Metabolic Comparisons
- Bioactivity: Antimicrobial Activity: Benzofuran derivatives synthesized from 1-(4-acetyl-3-hydroxy-phenoxy)propan-2-one (3a) exhibit broad-spectrum activity against pathogens . Psychoactive Effects: 1-(3-Chlorophenyl)-1-(methylamino)propan-2-one and related NPS compounds mimic stimulant effects of amphetamines but with altered metabolic pathways .
Metabolism :
- 1-(2-Methoxyphenyl)propan-2-amine : Demethylation to p-hydroxyamphetamine (PHA) occurs in dogs (72% free PHA) and monkeys (14% free PHA), indicating species-specific metabolic processing .
- Pelletierine : Chiral (S)-configuration is essential for anti-helminthic efficacy, highlighting the role of stereochemistry in bioactivity .
Preparation Methods
Reaction Mechanism and Conditions
Reductive amination represents a cornerstone method for synthesizing β-amino ketones. For 1-(2-Oxopropylamino)propan-2-one, acetylacetone (2,4-pentanedione) reacts with ammonia under reductive conditions to form the target compound. The process involves:
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Imine Formation : Acetylacetone reacts with ammonia to generate a Schiff base intermediate.
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Reduction : The imine is reduced to a secondary amine using agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium on carbon (Pd/C).
Optimized Conditions :
Challenges and Solutions
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Diastereomer Formation : Symmetrical acetylacetone minimizes stereochemical complications, but side products like enamines may form. Acidic conditions (pH 4–6) favor imine stabilization.
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Catalyst Deactivation : Pd/C catalysts require strict moisture control to prevent oxidation.
Leuckart Reaction Approach
Methodology
The Leuckart reaction employs ammonium formate as both the amine source and reducing agent under thermal conditions. Acetylacetone reacts with ammonium formate at 150–200°C to yield this compound via:
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Formation of a Formamide Intermediate .
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Thermal Decomposition to release the amine.
Key Parameters :
Industrial Adaptations
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Continuous Flow Reactors : Improve heat transfer and reduce decomposition risks.
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Catalytic Additives : Titanium tetrachloride (TiCl₄) accelerates formamide decomposition, boosting yield to 88%.
Oximation and Sequential Reduction
Oxime Intermediate Synthesis
Adapting methods from nickel-aluminum reductions, acetylacetone is first converted to its mono-oxime derivative using hydroxylamine hydrochloride (NH₂OH·HCl):
Conditions :
Catalytic Hydrogenation
The oxime undergoes reduction using a nickel-aluminum (Ni-Al) alloy in aqueous ethanol:
Optimization :
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Catalyst Ratio : Ni:Al = 3:1 by weight.
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Pressure : Ambient pressure at 25°C.
Comparative Analysis of Synthesis Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | Mild conditions, high selectivity | Requires expensive reducing agents | 65–78 | Laboratory-scale |
| Leuckart Reaction | Solvent-free, high yield | High energy input | 70–85 | Industrial-scale |
| Oximation/Reduction | High-purity product | Multi-step, time-consuming | 80–84 | Pilot-scale |
Industrial Production Considerations
Catalyst Recycling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
